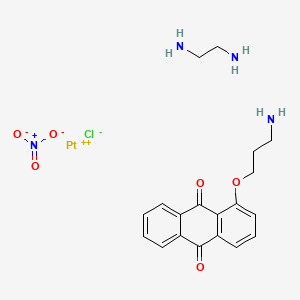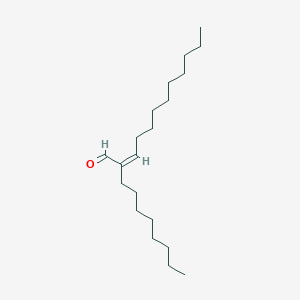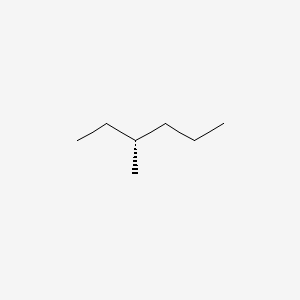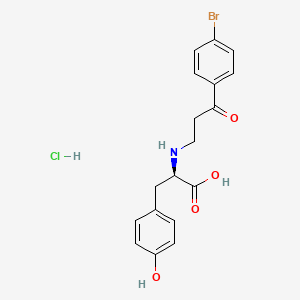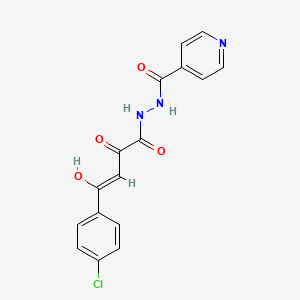
2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate is a complex organic compound with a unique structure that combines benzofuran, cinnamoyl, and ammonium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the cinnamoyl group: This step involves the reaction of the benzofuran derivative with cinnamoyl chloride under basic conditions.
Attachment of the dimethylammonium group: This is typically done through a nucleophilic substitution reaction using dimethylamine.
Formation of the hydrogen oxalate salt: The final step involves the reaction of the ammonium compound with oxalic acid to form the hydrogen oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cinnamoyl double bond can be reduced to form the corresponding saturated compound.
Substitution: The dimethylammonium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated compounds.
Substitution: Formation of new ammonium derivatives.
Scientific Research Applications
2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular membranes: Affecting cell signaling and function.
Inducing oxidative stress: Leading to cell death in certain contexts.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,7-Dimethoxybenzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate
- 2-(4-Methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate
Uniqueness
2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both methoxy and cinnamoyl groups, along with the benzofuran core, makes it a versatile compound for various applications.
Properties
CAS No. |
52171-36-5 |
|---|---|
Molecular Formula |
C26H29NO10 |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
(E)-1-[6-[2-(dimethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-(4-methoxyphenyl)prop-2-en-1-one;oxalic acid |
InChI |
InChI=1S/C24H27NO6.C2H2O4/c1-25(2)13-15-31-23-20(19(26)11-8-16-6-9-17(27-3)10-7-16)21(28-4)18-12-14-30-22(18)24(23)29-5;3-1(4)2(5)6/h6-12,14H,13,15H2,1-5H3;(H,3,4)(H,5,6)/b11-8+; |
InChI Key |
QEBWTEHKJYHECW-YGCVIUNWSA-N |
Isomeric SMILES |
CN(C)CCOC1=C(C2=C(C=CO2)C(=C1C(=O)/C=C/C3=CC=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCOC1=C(C2=C(C=CO2)C(=C1C(=O)C=CC3=CC=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O |
Related CAS |
26225-59-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


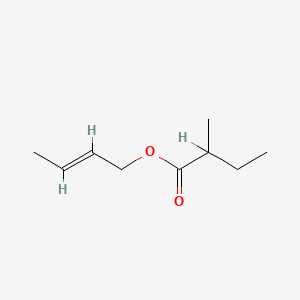
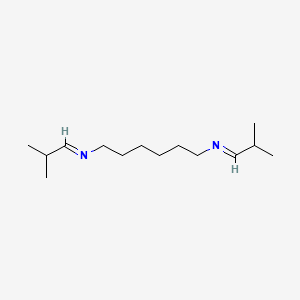
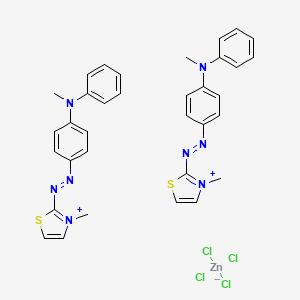
![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)



